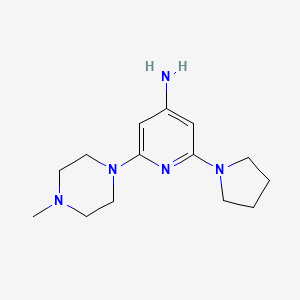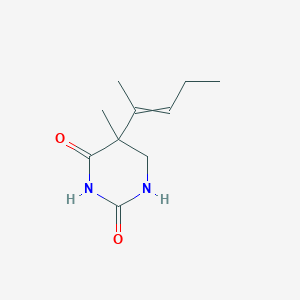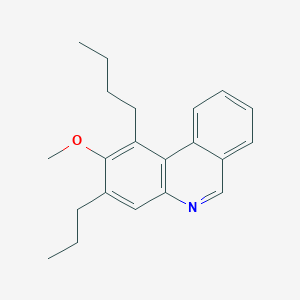
1-Butyl-2-methoxy-3-propylphenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-methoxy-3-propylphenanthridine is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2-methoxy-3-propylphenanthridine can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, such as halogens or nitro groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using automated reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
化学反応の分析
Types of Reactions: 1-Butyl-2-methoxy-3-propylphenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitro compounds.
Major Products Formed:
Oxidation: Formation of phenanthridine oxides.
Reduction: Formation of phenanthridine hydrides.
Substitution: Formation of halogenated or nitro-substituted phenanthridines.
科学的研究の応用
1-Butyl-2-methoxy-3-propylphenanthridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of 1-Butyl-2-methoxy-3-propylphenanthridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Phenanthridine: The parent compound of 1-Butyl-2-methoxy-3-propylphenanthridine, known for its biological activities.
Acridine: Another heterocyclic aromatic compound with similar structural features and applications.
Quinoline: A heterocyclic aromatic compound with diverse biological and industrial applications.
Uniqueness: this compound is unique due to its specific substituents (butyl, methoxy, and propyl groups) on the phenanthridine core. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
特性
CAS番号 |
627529-24-2 |
|---|---|
分子式 |
C21H25NO |
分子量 |
307.4 g/mol |
IUPAC名 |
1-butyl-2-methoxy-3-propylphenanthridine |
InChI |
InChI=1S/C21H25NO/c1-4-6-11-18-20-17-12-8-7-10-16(17)14-22-19(20)13-15(9-5-2)21(18)23-3/h7-8,10,12-14H,4-6,9,11H2,1-3H3 |
InChIキー |
CUTSSHYLFORNNQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=CC2=C1C3=CC=CC=C3C=N2)CCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
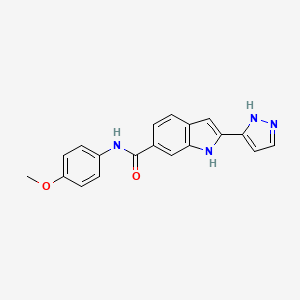
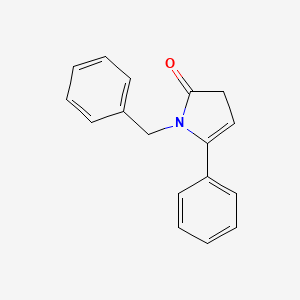
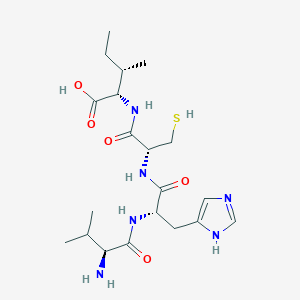
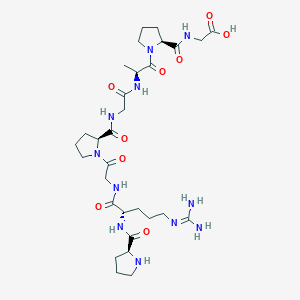
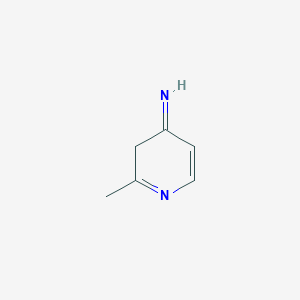
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
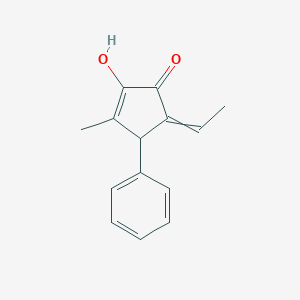
![3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14216598.png)
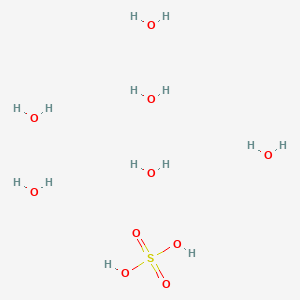
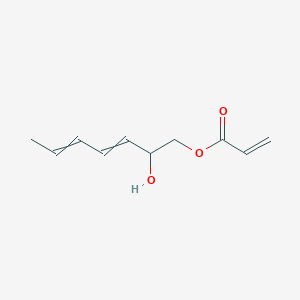
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
